2-(3-Methyl-4-nitrophenyl)propan-2-ol
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Overview
Description
2-(3-Methyl-4-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with a secondary alcohol functional group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitrophenyl)propan-2-ol typically involves the nitration of 3-methylacetophenone followed by reduction and subsequent alkylation. The nitration process introduces the nitro group onto the aromatic ring, which is then reduced to form the corresponding amine. This amine is further alkylated to introduce the secondary alcohol functional group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonic acids.
Major Products Formed
Oxidation: 2-(3-Methyl-4-nitrophenyl)propan-2-one.
Reduction: 2-(3-Methyl-4-aminophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methyl-4-nitrophenyl)propan-2-ol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitrophenyl)propan-2-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The secondary alcohol group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)propan-2-ol
- 2-(3-Methyl-4-aminophenyl)propan-2-ol
- 2-(3-Methylphenyl)propan-2-ol
Uniqueness
2-(3-Methyl-4-nitrophenyl)propan-2-ol is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, along with a secondary alcohol functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGYGZSSLSVNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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